
1-Naphthalenessigsäureanhydrid
Übersicht
Beschreibung
1-Naphthaleneacetic anhydride, also known as 1-Naphthylacetic anhydride, is a carboxylic acid anhydride . It has been used for fluorescence . The molecular formula is (C10H7CH2CO)2O .
Molecular Structure Analysis
The molecular structure of 1-Naphthaleneacetic anhydride is represented by the formula (C10H7CH2CO)2O . The InChI representation is 1S/C24H18O3/c25-23(15-19-11-5-9-17-7-1-3-13-21(17)19)27-24(26)16-20-12-6-10-18-8-2-4-14-22(18)20/h1-14H,15-16H2 .Physical And Chemical Properties Analysis
1-Naphthaleneacetic anhydride has a molecular weight of 354.4 g/mol . Other physical and chemical properties are not explicitly mentioned in the search results.Wissenschaftliche Forschungsanwendungen
Fluoreszenzstudien
1-Naphthalenessigsäureanhydrid wird als Derivatisierungsmittel für Fluoreszenzstudien verwendet, da es eine hohe Reinheit aufweist und fluoreszierende Derivate bilden kann. Diese Anwendung ist im Bereich der analytischen Chemie von entscheidender Bedeutung, wo sie bei der Detektion und Quantifizierung von luftgetragenen Polyaminen mittels Hochleistungsflüssigkeitschromatographie (HPLC) hilft .
Untersuchung der photophysikalischen Eigenschaften
Die Derivate der Verbindung weisen einzigartige photophysikalische Eigenschaften auf, die sie für die Untersuchung der UV-Vis-Spektroskopie und der Fluoreszenzspektroskopie wertvoll machen. Forscher untersuchen konzentrationsabhängige Spektren und solvatochrome Verschiebungen, um das Verhalten dieser Verbindungen unter verschiedenen Bedingungen zu verstehen .
Sensorik und Bildgebung
Naphthalinderivate, einschließlich this compound, dienen als effiziente Fluoreszenz-Sonden für Sensorik- und Bildgebungszwecke. Ihre starke Fluoreszenz und Photostabilität machen sie für die Detektion und Bildgebung in biologischen und chemischen Systemen geeignet .
Organische elektronische Geräte
Aufgrund ihrer hervorragenden Photostabilität und Elektroaktivität gelten Naphthalinderivate als vielversprechende Kandidaten für den Bau organischer elektronischer Geräte. Diese Materialien werden bei der Entwicklung von organischen Leuchtdioden (OLEDs) und anderen elektronischen Komponenten verwendet .
Pharmazeutische Synthese
In der pharmazeutischen Forschung wird this compound bei der Synthese verschiedener Arzneimittelverbindungen eingesetzt. Seine Reaktivität ermöglicht die Bildung komplexer Moleküle, die in der Arzneimittelentwicklung und -synthese eingesetzt werden können.
Pflanzenwachstumsregulation
Diese Verbindung findet Anwendung in der Landwirtschaft, insbesondere in der Pflanzenwachstumsregulation. Sie kann zur Synthese von Pflanzenhormonen verwendet werden, die das Wachstumsmuster, die Wurzelbildung und die Fruchtentwicklung bei Nutzpflanzen beeinflussen.
Herstellung von Tensiden und Netzmitteln
Die chemischen Eigenschaften von this compound machen es zu einer wertvollen Ressource für die Herstellung von Tensiden und Netzmitteln. Diese werden in einer Vielzahl von Industrie- und Konsumprodukten verwendet, um die Oberflächenspannung zu modifizieren und die Produktleistung zu verbessern.
Insektizidformulierung
Schließlich wird this compound bei der Formulierung von Insektiziden verwendet. Seine Derivate können als Wirkstoffe in Schädlingsbekämpfungsmitteln wirken und bieten eine wirksame Methode zum Schutz von Nutzpflanzen und gelagerten Produkten vor Insektenschäden.
Safety and Hazards
The safety data sheet for a related compound, Naphthalene, classifies it as a flammable solid and suspected of causing cancer . It is also very toxic to aquatic life with long-lasting effects .
Relevant Papers One paper investigated the electrochemical behaviors of 1-naphthaleneacetic acid (NAA) at an ionic liquid modified carbon paste electrode . Another study used a nuclear magnetic resonance (NMR)-based metabolomics approach to understand the regulatory mechanism of 1-Naphthaleneacetic acid in strawberry maturation .
Wirkmechanismus
Target of Action
1-Naphthaleneacetic anhydride, also known as 1-Naphthylacetic anhydride, is a derivative of 1-naphthaleneacetic acid (NAA), which is a synthetic plant hormone in the auxin family . The primary target of NAA is the S-phase kinase-associated protein 1 in humans . This protein plays a crucial role in cell cycle progression .
Mode of Action
Its parent compound, naa, is known to interact with its targets to regulate cell expansion, division, and differentiation . It’s plausible that 1-Naphthaleneacetic anhydride may have a similar mode of action.
Biochemical Pathways
NAA has been shown to affect cell division and cell elongation differentially . It stimulates cell elongation at concentrations much lower than those required to stimulate cell division . These effects are likely mediated through the modulation of various biochemical pathways involved in cell growth and development .
Pharmacokinetics
It’s important to note that these properties significantly impact the bioavailability of the compound and its ultimate effects on the body .
Result of Action
The result of the action of 1-Naphthaleneacetic anhydride is likely to be similar to that of NAA, given their structural similarity. NAA is known to regulate plant growth and development by modulating cell expansion, division, and differentiation . It’s also used to treat digestive problems from excessive fat consumption and functional disorders of the gallbladder and bile ducts .
Action Environment
The action, efficacy, and stability of 1-Naphthaleneacetic anhydride can be influenced by various environmental factors. For instance, NAA, when present in the environment, undergoes oxidation reactions with hydroxyl radicals and sulfate radicals . Such environmental interactions could potentially affect the action of 1-Naphthaleneacetic anhydride as well.
Biochemische Analyse
Biochemical Properties
1-Naphthaleneacetic anhydride plays a significant role in various biochemical reactions. It is known to interact with several enzymes, proteins, and other biomolecules. For instance, it acts as a derivatizing agent for the determination of airborne polyamines with high-performance liquid chromatography (HPLC) . The interaction of 1-Naphthaleneacetic anhydride with these biomolecules often involves the formation of covalent bonds, which can alter the structure and function of the target molecules. This compound is also used in fluorescence studies due to its high purity and specific properties .
Cellular Effects
1-Naphthaleneacetic anhydride has been shown to influence various cellular processes. It affects cell division and cell elongation differently compared to other auxins like 2,4-Dichlorophenoxyacetic acid . In plant cells, 1-Naphthaleneacetic anhydride stimulates cell elongation at lower concentrations, while higher concentrations are required to stimulate cell division. This differential effect is crucial for understanding how this compound can be used to manipulate plant growth and development. Additionally, 1-Naphthaleneacetic anhydride has been found to be toxic to invertebrates and yeast cells at high concentrations, indicating its potential impact on cellular metabolism and viability .
Molecular Mechanism
The molecular mechanism of 1-Naphthaleneacetic anhydride involves its interaction with various biomolecules at the molecular level. It has been shown to undergo oxidation reactions with hydroxyl radicals and sulfate radicals, forming intermediate radicals during these reactions . These interactions can lead to changes in the activity of enzymes and other proteins, ultimately affecting cellular processes. The compound’s ability to form covalent bonds with target molecules also plays a crucial role in its mechanism of action.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1-Naphthaleneacetic anhydride can change over time. The stability and degradation of this compound are important factors to consider when conducting experiments. Studies have shown that 1-Naphthaleneacetic anhydride can undergo oxidation reactions in the environment, leading to the formation of degradation products . These degradation products can have different effects on cellular function compared to the parent compound. Long-term exposure to 1-Naphthaleneacetic anhydride in in vitro and in vivo studies has shown that it can cause growth inhibition and toxicity in various organisms .
Dosage Effects in Animal Models
The effects of 1-Naphthaleneacetic anhydride vary with different dosages in animal models. At low concentrations, it is considered to be only slightly toxic, but at higher concentrations, it can be toxic to animals . For example, oral ingestion of 1-Naphthaleneacetic anhydride at concentrations ranging from 1000 to 5900 mg/kg has been shown to be toxic to rats. The compound’s toxicity is also evident in invertebrate models like Drosophila and Daphnia, where high concentrations lead to significant mortality and developmental defects .
Metabolic Pathways
1-Naphthaleneacetic anhydride is involved in various metabolic pathways. It has been shown to interact with enzymes involved in the oxidation of organic compounds, leading to the formation of intermediate radicals . These interactions can affect metabolic flux and the levels of metabolites in cells. The compound’s role in plant hormone signal transduction pathways has also been studied, highlighting its importance in regulating plant growth and development .
Transport and Distribution
The transport and distribution of 1-Naphthaleneacetic anhydride within cells and tissues are influenced by its interaction with transporters and binding proteins. In plants, the polar transport of 1-Naphthaleneacetic anhydride determines the distribution of flower buds on explants of tobacco . This transport is mediated by auxin transport carriers, which facilitate the movement of the compound to specific locations within the plant. The accumulation of 1-Naphthaleneacetic anhydride at these sites can lead to localized effects on growth and development.
Subcellular Localization
The subcellular localization of 1-Naphthaleneacetic anhydride is crucial for its activity and function. Studies have shown that the compound can be localized in the cytoplasm, where it interacts with various biomolecules . The presence of targeting signals or post-translational modifications can direct 1-Naphthaleneacetic anhydride to specific compartments or organelles within the cell. This localization is important for understanding how the compound exerts its effects at the cellular level.
Eigenschaften
IUPAC Name |
(2-naphthalen-1-ylacetyl) 2-naphthalen-1-ylacetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H18O3/c25-23(15-19-11-5-9-17-7-1-3-13-21(17)19)27-24(26)16-20-12-6-10-18-8-2-4-14-22(18)20/h1-14H,15-16H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACONQQKANQRXQN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2CC(=O)OC(=O)CC3=CC=CC4=CC=CC=C43 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H18O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70278815 | |
| Record name | 1-Naphthaleneacetic anhydride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70278815 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
354.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
5415-58-7 | |
| Record name | 1-Naphthaleneacetic anhydride | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=10202 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1-Naphthaleneacetic anhydride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70278815 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-Naphthaleneacetic anhydride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




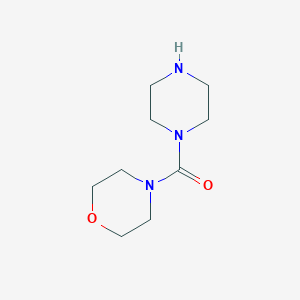

![3-methyl-1-(2-oxopropoxy)-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one](/img/structure/B1361421.png)
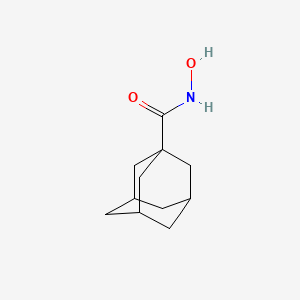

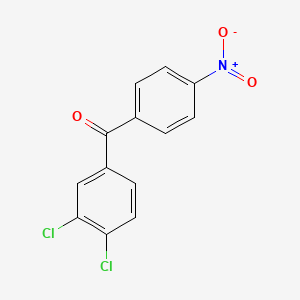
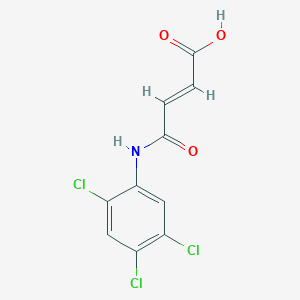
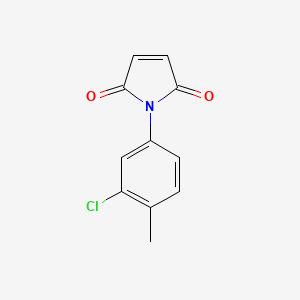

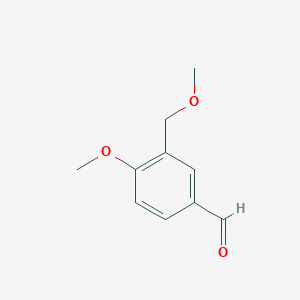


![(5,6-Dimethyl-thieno[2,3-d]pyrimidin-4-ylsulfanyl)-acetic acid](/img/structure/B1361451.png)